molecular formula C13H18N2O3 B2877929 N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide CAS No. 701927-51-7

N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2877929
CAS No.: 701927-51-7
M. Wt: 250.298
InChI Key: AZHSCRIVDIKZOF-UHFFFAOYSA-N
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Description

N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.30 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide typically involves the reaction of 4-methylphenylamine with 1-(hydroxymethyl)propylamine in the presence of ethanediamide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more controlled conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-10(8-16)14-12(17)13(18)15-11-6-4-9(2)5-7-11/h4-7,10,16H,3,8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHSCRIVDIKZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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